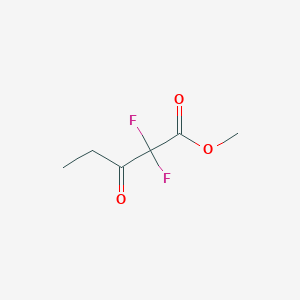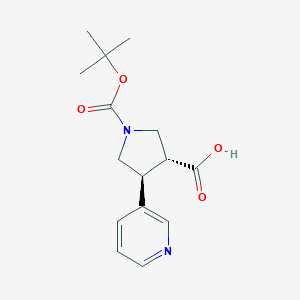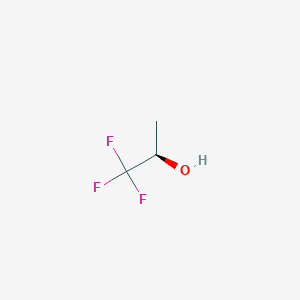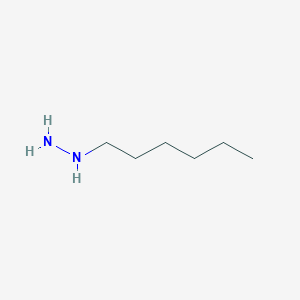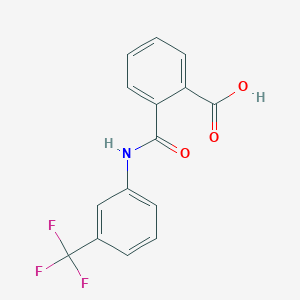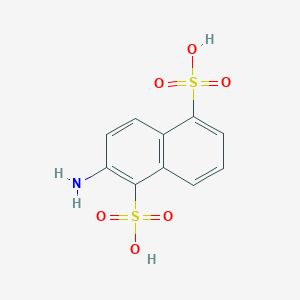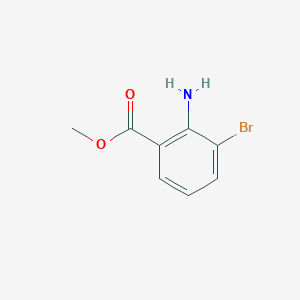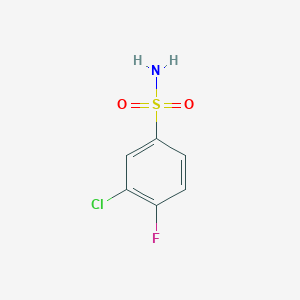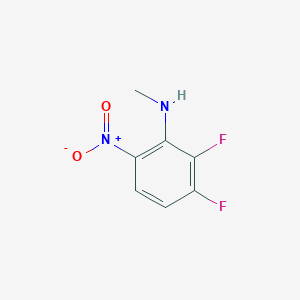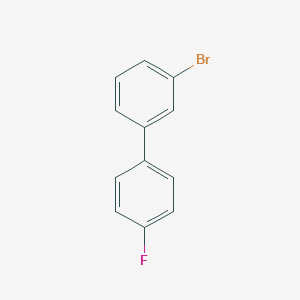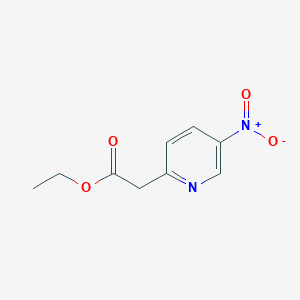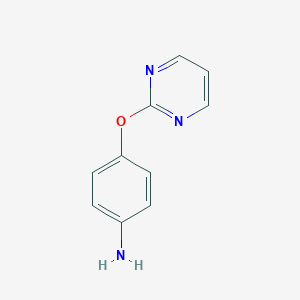
4-(2-Pyrimidinyloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Pyrimidinyloxy)aniline” is a chemical compound with the empirical formula C10H9N3O . It has a molecular weight of 187.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(2-Pyrimidinyloxy)aniline” is represented by the InChI string InChI=1S/C10H9N3O/c11-8-2-4-9 (5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 . The compound has a Canonical SMILES representation as C1=CN=C (N=C1)OC2=CC=C (C=C2)N . The compound has 14 heavy atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Pyrimidinyloxy)aniline” include a molecular weight of 187.20 g/mol . The compound has a topological polar surface area of 61 Ų . It has a complexity of 163 .
科学的研究の応用
- Scientific Field: Medicinal Chemistry
- Application Summary : Pyrimidines, including “4-(2-Pyrimidinyloxy)aniline”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : The synthesis of pyrimidines involves numerous methods . However, the specific method for the synthesis of “4-(2-Pyrimidinyloxy)aniline” is not mentioned in the source.
- Results or Outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Application Summary : “4-(2-Pyrimidinyloxy)aniline” is used in proteomics research .
- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .
- Application Summary : Aniline pyrimidine derivatives, which could potentially include “4-(2-Pyrimidinyloxy)aniline”, are being studied for their potential as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Methods of Application : The study involves the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives .
- Results or Outcomes : Compound 18c emerged as a standout candidate in the study .
Scientific Field: Proteomics Research
Scientific Field: Antitumor Drug Development
- Application Summary : “4-(2-Pyrimidinyloxy)aniline” is used in proteomics research . However, the specific methods of application and the outcomes of its use in proteomics research are not specified in the source .
- Application Summary : Aniline pyrimidine derivatives, which could potentially include “4-(2-Pyrimidinyloxy)aniline”, are being studied for their potential as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Methods of Application : The study involves the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives .
- Results or Outcomes : Compound 18c emerged as a standout candidate in the study .
Scientific Field: Proteomics Research
Scientific Field: Antitumor Drug Development
Safety And Hazards
The safety data sheet for “4-(2-Pyrimidinyloxy)aniline” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
特性
IUPAC Name |
4-pyrimidin-2-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOTUTZLSXURN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363309 |
Source


|
| Record name | 4-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrimidinyloxy)aniline | |
CAS RN |
105130-26-5 |
Source


|
| Record name | 4-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrimidin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

